Methyl 4-((tert-butoxycarbonyl)amino)-3,3-difluorocyclohexane-1-carboxylate
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Overview
Description
Methyl 4-((tert-butoxycarbonyl)amino)-3,3-difluorocyclohexane-1-carboxylate is a chemical compound that features a tert-butoxycarbonyl (Boc) protected amino group and a difluorocyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((tert-butoxycarbonyl)amino)-3,3-difluorocyclohexane-1-carboxylate typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring is synthesized through a series of reactions, including cyclization and fluorination.
Introduction of the Boc-Protected Amino Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group.
Esterification: The carboxylic acid group is esterified using methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((tert-butoxycarbonyl)amino)-3,3-difluorocyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) is often used for the reduction of esters to alcohols.
Substitution: Deprotection of the Boc group is typically achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Major Products Formed
The major products formed from these reactions include alcohols, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
Methyl 4-((tert-butoxycarbonyl)amino)-3,3-difluorocyclohexane-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-((tert-butoxycarbonyl)amino)-3,3-difluorocyclohexane-1-carboxylate involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected to yield the free amine, which can then interact with enzymes or receptors. The difluorocyclohexane ring provides unique steric and electronic properties that can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
- 4-((tert-butoxycarbonyl)amino)methylcyclohexanecarboxylic acid
- tert-Butyl 3-aminobenzylcarbamate
Uniqueness
Methyl 4-((tert-butoxycarbonyl)amino)-3,3-difluorocyclohexane-1-carboxylate is unique due to the presence of the difluorocyclohexane ring, which imparts distinct steric and electronic properties. This makes it particularly useful in the design of molecules with specific binding characteristics and stability.
Properties
Molecular Formula |
C13H21F2NO4 |
---|---|
Molecular Weight |
293.31 g/mol |
IUPAC Name |
methyl 3,3-difluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C13H21F2NO4/c1-12(2,3)20-11(18)16-9-6-5-8(10(17)19-4)7-13(9,14)15/h8-9H,5-7H2,1-4H3,(H,16,18) |
InChI Key |
FDBZOKVGGVDJCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1(F)F)C(=O)OC |
Origin of Product |
United States |
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